Triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate
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Overview
Description
Triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate is a chemical compound characterized by a pyrrolidine ring with three carboxylate groups and an oxo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate typically involves the reaction of pyrrolidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated and substituted pyrrolidine compounds .
Scientific Research Applications
Triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
Triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate is unique due to its specific substitution pattern and the presence of three carboxylate groups, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives .
Properties
CAS No. |
41263-63-2 |
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Molecular Formula |
C13H19NO7 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
triethyl 4-oxopyrrolidine-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H19NO7/c1-4-19-11(16)9-8(15)7-14(13(18)21-6-3)10(9)12(17)20-5-2/h9-10H,4-7H2,1-3H3 |
InChI Key |
ZBBCNRGQRZABJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(CC1=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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